3-Bromothiophene-2-boronic acid CAS number and properties
3-Bromothiophene-2-boronic acid CAS number and properties
An In-Depth Technical Guide to 3-Bromothiophene-2-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
3-Bromothiophene-2-boronic acid is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structural combination—a thiophene ring substituted with both a bromine atom and a boronic acid group—renders it a highly valuable reagent for constructing complex molecular architectures. The thiophene core is a common motif in numerous pharmaceuticals and functional materials, while the boronic acid and bromo functionalities serve as orthogonal handles for sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and applications of 3-Bromothiophene-2-boronic acid, with a particular focus on its role in modern drug development.
Core Properties and Specifications
The fundamental physicochemical properties of 3-Bromothiophene-2-boronic acid are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 162607-26-3 | [1][2][3][4] |
| Molecular Formula | C₄H₄BBrO₂S | [3] |
| Molecular Weight | 206.85 g/mol | [3] |
| Appearance | White to off-white or light brown solid/powder | |
| Purity | Typically ≥97% | |
| Melting Point | Data not consistently available; boronic acids often dehydrate upon heating. | |
| Solubility | Soluble in organic solvents like dioxane, THF, and DMF. | |
| SMILES | OB(c1sccc1Br)O | [3] |
| InChI Key | XCMISAPCWHTVNG-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism
The synthesis of aryl boronic acids, including 3-Bromothiophene-2-boronic acid, typically proceeds via a metal-halogen exchange followed by quenching with a boron electrophile. The most common precursor is a di-substituted thiophene, such as 2,3-dibromothiophene.
The general synthetic pathway involves the following key steps:
-
Lithiation: 2,3-Dibromothiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The lithiation occurs selectively at the more acidic C2 position of the thiophene ring.
-
Borylation: The resulting lithiated intermediate is a potent nucleophile that readily attacks an electrophilic borate ester, typically triisopropyl borate or tributyl borate. This forms a lithium borate complex.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). The acidic workup hydrolyzes the borate ester to yield the final 3-Bromothiophene-2-boronic acid product.
Caption: General workflow for the synthesis of 3-Bromothiophene-2-boronic acid.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
3-Bromothiophene-2-boronic acid is a cornerstone reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals.[6]
The boronic acid group at the C2 position is generally more reactive than the bromine atom at the C3 position in Suzuki couplings. This differential reactivity allows for selective, sequential functionalization. The C2 position can first be coupled with an aryl halide, followed by a second coupling at the C3 position using the bromo-substituent.
The catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid.[7]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Pharmaceutical Discovery and Development
Boronic acids are pivotal in modern drug discovery, a status solidified by the FDA approval of drugs like Bortezomib (Velcade®).[8][9] These compounds are valued for their stability, low toxicity, and versatile reactivity.[8] The thiophene moiety itself is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[10]
3-Bromothiophene-2-boronic acid serves as an ideal starting material for synthesizing novel drug candidates by enabling:
-
Scaffold Elaboration: Efficiently building complex biaryl structures, which are crucial for specific interactions with biological targets.[11]
-
Structure-Activity Relationship (SAR) Studies: The two distinct reactive sites allow for the systematic generation of diverse chemical libraries to optimize potency, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The incorporation of a thiophene ring can enhance a molecule's metabolic stability compared to a phenyl ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using 3-Bromothiophene-2-boronic acid.
Objective: To synthesize 3-Bromo-2-phenylthiophene.
Materials:
-
3-Bromothiophene-2-boronic acid
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed toluene and stir for 15 minutes until the solution becomes homogeneous.
-
Reagent Addition: To the catalyst solution, add 3-Bromothiophene-2-boronic acid (1.2 equivalents), iodobenzene (1.0 equivalent), and K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Add a 3:1 mixture of degassed toluene and ethanol, followed by a small amount of degassed water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: Standard experimental workflow for a Suzuki coupling reaction.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-Bromothiophene-2-boronic acid and its precursors.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Avoid breathing dust or vapors.[14]
-
Store in a cool, dry place in a tightly sealed container.[12]
-
In case of contact, wash skin thoroughly with soap and water and flush eyes with plenty of water for at least 15 minutes.[14]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
3-Bromothiophene-2-boronic acid is a powerful and versatile reagent in the arsenal of synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise and efficient construction of complex molecules. The differential reactivity of its two functional groups provides strategic advantages for sequential synthesis. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key building blocks like 3-Bromothiophene-2-boronic acid in enabling innovation is undeniable.
References
-
Reddit. Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. [Link]
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
Arctom Scientific. CAS NO. 162607-26-3 | 3-BROMOTHIOPHENE-2-BORONIC ACID. [Link]
-
Organic Syntheses. 3-bromothiophene. [Link]
-
NIH. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]
-
ResearchGate. Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10.... [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]
-
ResearchGate. Any advice in preparing Thiophene with boronic ester group at C2?. [Link]
-
Wikipedia. 3-Bromothiophene. [Link]
-
PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]
-
ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?. [Link]
-
ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 3-BROMOTHIOPHENE-2-BORONIC ACID | 162607-26-3 [chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 3-BROMOTHIOPHENE-2-BORONIC ACID | CAS: 162607-26-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
